

spectroscopic data of 5-Amino-7-methylquinoline sulfate (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-7-methylquinoline sulfate

Cat. No.: B11859949

[Get Quote](#)

A Technical Guide to the Spectroscopic Analysis of 5-Aminoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-aminoquinoline, a precursor to the requested **5-Amino-7-methylquinoline sulfate**. Due to a lack of available data for the specific sulfate salt, this document focuses on the spectroscopic characteristics of the parent amine. The principles and data presented here serve as a foundational reference for the analysis of its derivatives. This guide will discuss the expected spectral modifications arising from the addition of a methyl group and salt formation.

Introduction to Spectroscopic Analysis in Organic Chemistry

Spectroscopic techniques are fundamental tools for the structural elucidation of organic compounds.^{[1][2][3]} By analyzing the interaction of molecules with electromagnetic radiation, we can deduce information about molecular mass, functional groups, and the connectivity of atoms. The primary methods discussed in this guide are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.^{[1][2][3][4]}

Spectroscopic Data of 5-Aminoquinoline

The following sections present the available spectroscopic data for 5-aminoquinoline. It is crucial to note that these spectra will differ from that of **5-Amino-7-methylquinoline sulfate** due to the presence of the methyl group and the sulfate counter-ion.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula.^[5] For 5-aminoquinoline, the molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular weight.

Table 1: Mass Spectrometry Data for 5-Aminoquinoline^[6]

Parameter	Value
Molecular Formula	C ₉ H ₈ N ₂
Molecular Weight	144.17 g/mol
Mass Spectrum (GC-MS, EI)	m/z (relative intensity)
144 (99.99), 117 (22.81), 145 (10.97), 116 (13.60), 89 (10.61)	

Expected Changes for **5-Amino-7-methylquinoline sulfate**:

- Molecular Ion: The molecular weight of 5-Amino-7-methylquinoline is 158.20 g/mol. The sulfate salt would likely not show a distinct molecular ion for the entire salt in typical EI-MS, but rather the peak for the protonated base [M+H]⁺ at m/z 159 under softer ionization techniques like ESI.
- Fragmentation: The fragmentation pattern would be more complex, with potential losses of methyl radicals and fragments characteristic of the quinoline ring structure.^[7]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.^[2]

Table 2: Infrared Spectroscopy Data for 5-Aminoquinoline

Technique	Key Absorptions (cm ⁻¹)	Assignment
KBr Wafer	3444, 3335	N-H stretching (amine)
~3050	C-H stretching (aromatic)	
~1620, 1580	C=C and C=N stretching (quinoline ring)	
~1330	C-N stretching (aromatic amine)	

Source: Inferred from typical values for aromatic amines and quinolines.[\[8\]](#)

Expected Changes for 5-Amino-7-methylquinoline sulfate:

- N-H Stretching: In the sulfate salt, the amine group will be protonated (-NH₃⁺), which will significantly broaden and shift the N-H stretching bands to lower wavenumbers (typically in the 2800-3200 cm⁻¹ region).
- S-O Stretching: Strong absorption bands characteristic of the sulfate ion (SO₄²⁻) would be expected around 1100 cm⁻¹.
- C-H Stretching: Additional C-H stretching and bending vibrations for the methyl group would appear around 2960-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.

Table 3: ¹H NMR Spectral Data for 5-Aminoquinoline[\[9\]](#)

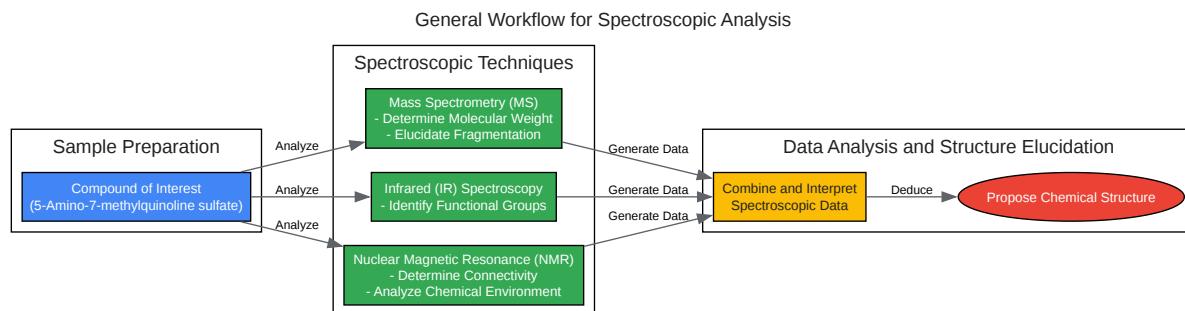
Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.0 - 8.5	Multiplet	-	Aromatic Protons (quinoline ring)
~4.5	Broad Singlet	-	-NH ₂ (amine protons)

Solvent: CDCl_3 . Note: Specific assignments for each proton on the quinoline ring require more detailed spectral analysis.

Table 4: ^{13}C NMR Spectral Data for 5-Aminoquinoline[10]

Chemical Shift (δ , ppm)
Aromatic carbons typically appear in the 110-150 ppm range.

Solvent: DMSO-d_6 . Note: A comprehensive list of individual carbon shifts is available in specialized databases.[10]


Expected Changes for 5-Amino-7-methylquinoline sulfate:

- ^1H NMR:
 - A new singlet corresponding to the methyl protons ($-\text{CH}_3$) would appear in the upfield region, likely around 2.3-2.6 ppm.
 - The chemical shifts of the aromatic protons would be affected by the electron-donating methyl group and the protonation of the amino group.
 - The amine protons would likely be a broad singlet further downfield due to protonation.
- ^{13}C NMR:
 - A new signal for the methyl carbon would appear in the aliphatic region (~20-25 ppm).
 - The chemical shifts of the aromatic carbons would be altered due to the substituents.

Experimental Protocols

Detailed experimental protocols for obtaining spectroscopic data are crucial for reproducibility. While specific instrument parameters may vary, the general procedures are outlined below.

General Workflow for Spectroscopic Analysis:

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.

Protocol for Mass Spectrometry (GC-MS):

- Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
- Injection: Inject the sample solution into the gas chromatograph (GC).
- Separation: The compound is vaporized and separated from the solvent and any impurities on the GC column.
- Ionization: The separated compound enters the mass spectrometer and is ionized, typically by electron impact (EI).
- Detection: The resulting ions are separated based on their m/z ratio and detected.

Protocol for Infrared (IR) Spectroscopy (KBr Pellet):

- Sample Preparation: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder.
- Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
- Analysis: Place the pellet in the IR spectrometer and record the spectrum.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Analysis: Place the NMR tube containing the sample solution into the NMR spectrometer.
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra.

Conclusion

While direct spectroscopic data for **5-Amino-7-methylquinoline sulfate** is not readily available in the public domain, this guide provides a comprehensive analysis of the parent compound, 5-aminoquinoline. By understanding the fundamental spectroscopic properties of this core structure, researchers can predict and interpret the spectra of its derivatives. The expected shifts and additional signals due to the methyl group and sulfate formation have been outlined to aid in the characterization of **5-Amino-7-methylquinoline sulfate**. Researchers are encouraged to perform their own spectroscopic analyses to confirm the structure of this specific compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills
[pubs.sciepub.com]

- 2. Spectral Analysis of Organic Compounds | ChemTalk [chemistrytalk.org]
- 3. Kapnayan.com - 11.3 Spectroscopic Analysis of Organic Compounds (AHL) [kapnayan.com]
- 4. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 5. sciepub.com [sciepub.com]
- 6. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Methylquinoline | 7661-55-4 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-Aminoquinoline(611-34-7) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [spectroscopic data of 5-Amino-7-methylquinoline sulfate (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11859949#spectroscopic-data-of-5-amino-7-methylquinoline-sulfate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com